molecular formula C14H20O B1609424 3-Benzyl-4-heptanone CAS No. 7492-37-7

3-Benzyl-4-heptanone

Cat. No.: B1609424
CAS No.: 7492-37-7
M. Wt: 204.31 g/mol
InChI Key: CGTCWTIGDNJZOX-UHFFFAOYSA-N
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Description

Significance of Branched Ketones in Organic Synthesis and Chemical Biology

Ketones are a fundamental functional group in organic chemistry, consisting of a carbonyl group bonded to two carbon atoms. chemicalbook.comgoogle.com Their polarity, with a nucleophilic oxygen and an electrophilic carbon, makes them key participants in a variety of reactions. chemicalbook.com Branched ketones, which feature alkyl or aryl substituents on the carbon atoms alpha to the carbonyl group, are particularly valuable.

These structures are considered versatile building blocks in organic synthesis and are found in numerous natural products. The acidity of the α-hydrogen in ketones (pKa ≈ 20) allows for the formation of enolates, which are crucial nucleophiles for creating new carbon-carbon bonds. chemicalbook.com Specifically, α-branched ketones are used in reactions like the Michael addition to generate new stereocenters, including all-carbon quaternary stereocenters, which are important structural motifs in complex molecules. The resulting products can be transformed into other important synthetic intermediates, such as 1,4- and 1,5-ketoaldehydes.

Historical Context of 3-Benzyl-4-heptanone in Scientific Literature

The history of this compound is closely linked to the safety evaluation of food and flavor ingredients that began in the mid-20th century. The Flavor and Extract Manufacturers Association (FEMA) established its expert panel in 1960 to assess substances as "Generally Recognized as Safe" (GRAS). femaflavor.orgregulations.gov The first list of FEMA GRAS substances was published in 1965. ift.orgifeat.org

This compound is identified as FEMA No. 2146. femaflavor.orgparchem.com Its inclusion on this list signifies a history of use by the U.S. flavor industry prior to extensive modern analytical investigation. foreverest.net A scientific literature review from 1983, which covered aryl-substituted secondary alcohols and ketones, included this compound, indicating its presence in the scientific record by that time. femaflavor.org Further safety assessments were published in a 2007 article in Food and Chemical Toxicology, as part of a comprehensive re-evaluation of GRAS flavoring substances. femaflavor.org A 2002 JECFA summary also includes a safety evaluation of this compound. femaflavor.orginchem.org

Structural Features and Stereochemical Considerations of this compound

This compound is an aromatic ketone with a defined molecular structure. Its key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 7492-37-7 femaflavor.orgcas.org
Molecular Formula C₁₄H₂₀O cas.orgchemspider.com
Molecular Weight ~204.31 g/mol parchem.comcas.org
IUPAC Name This compound chemspider.com
Synonyms 4-Heptanone (B92745), 3-(phenylmethyl)-; Benzyl (B1604629) dipropyl ketone cas.orgchemspider.com
Appearance Colorless oily liquid chemicalbook.com
Odor/Flavor Profile Fruity, berry, woody, raisin odor with an herbal nuance. chemicalbook.com

The structure features a chiral center at the carbon in the 3-position, which is bonded to the benzyl group, an ethyl group, a hydrogen atom, and the carbonyl carbon. Consequently, the compound can exist as a pair of enantiomers. Commercially, this compound is supplied as a racemic mixture, meaning it contains equal amounts of both enantiomers. femaflavor.org Its optical activity is designated as (+/-), reflecting its racemic nature. femaflavor.org

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is predominantly focused on its application as a flavoring agent and its associated safety assessments. thegoodscentscompany.comfemaflavor.orgfemaflavor.org It is used as a United States Pharmacopeia (USP) reference standard, which is essential for quality control tests and assays within the pharmaceutical and food industries. chemicalbook.com

Despite the established importance of branched ketones as synthetic intermediates, there is a notable gap in the scientific literature regarding the use of this compound in other areas of chemical research. One literature review explicitly notes that "very few articles have been published on this compound". foodb.ca Searches for its application in fields such as asymmetric synthesis, catalysis, or as a molecular probe in chemical biology yield limited results. This suggests that its potential as a versatile chemical building block, beyond its organoleptic properties, remains largely unexplored or unreported in peer-reviewed scientific literature. The primary focus remains on its industrial use in flavors and fragrances, rather than as a starting material or intermediate for the synthesis of other complex chemical structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-8-14(15)13(4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTCWTIGDNJZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(CC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864073
Record name 4-Heptanone, 3-(phenylmethyl)-
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a fruity, berry, woody, raisin odour
Record name 3-Benzyl-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/750/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

158.00 to 160.00 °C. @ 10.00 mm Hg
Record name 3-Benzyl-4-heptanone
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URL http://www.hmdb.ca/metabolites/HMDB0041482
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 3-Benzyl-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/750/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.931-0.937
Record name 3-Benzyl-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/750/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7492-37-7
Record name 3-(Phenylmethyl)-4-heptanone
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Record name 3-Benzyl-4-heptanone
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Record name 4-Heptanone, 3-(phenylmethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Heptanone, 3-(phenylmethyl)-
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Record name 3-(phenylmethyl)heptan-4-one
Source European Chemicals Agency (ECHA)
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Record name 3-BENZYL-4-HEPTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UYT55005
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Record name 3-Benzyl-4-heptanone
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URL http://www.hmdb.ca/metabolites/HMDB0041482
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for the Preparation of 3 Benzyl 4 Heptanone

Retrosynthetic Analysis of 3-Benzyl-4-heptanone Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis focuses on the disconnection of the carbon-carbon bonds adjacent to the ketone functional group.

Disconnection Strategies for α-Branched Ketones

The structure of this compound, an α-branched acyclic ketone, suggests several logical points for bond disconnection. The most strategically significant disconnections are the bonds to the α-carbon (C3), which bears the benzyl (B1604629) substituent.

Two primary disconnection strategies are considered:

Disconnection of the Cα-C(benzyl) bond: This is the most direct approach. Breaking this bond leads to a synthon representing the enolate of 4-heptanone (B92745) and a benzyl cation synthon. These synthons correspond to readily available chemical reagents: 4-heptanone and an electrophilic benzyl species, such as benzyl bromide. This pathway falls under the category of ketone alkylation.

Disconnection of the Cα-C(carbonyl) bond: This disconnection is characteristic of a condensation-type reaction. This approach breaks the molecule into a 2-benzylbutanoyl synthon and a propyl synthon. This suggests a reaction involving a derivative of 2-benzylbutanoic acid and a propyl organometallic reagent.

A third strategy involves disconnecting the double bond of an α,β-unsaturated ketone precursor. This leads back to 4-heptanone and benzaldehyde (B42025) via a condensation reaction, followed by a reduction step.

Strategic Considerations for Introducing the Benzyl Moiety

The choice of disconnection strategy dictates how the benzyl group is incorporated into the molecular framework.

Benzyl Group as an Electrophile: Following the first disconnection strategy, the benzyl group is introduced via an electrophile like benzyl bromide or chloride. This requires the prior formation of a nucleophilic enolate from 4-heptanone. A critical consideration for this method is the choice of base; a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is necessary to ensure complete and irreversible formation of the enolate, thereby minimizing side reactions like self-condensation.

Benzyl Group within a Nucleophile or Precursor: The second strategy involves building the carbon skeleton with the benzyl group already in place. For instance, a Grignard reaction could utilize a propyl nucleophile (e.g., propylmagnesium bromide) to attack an activated carboxylic acid derivative, such as a Weinreb amide, derived from 2-benzylbutanoic acid. adichemistry.com

Benzyl Group from an Aldehyde: The third strategy introduces the benzyl moiety via benzaldehyde in a crossed aldol (B89426) condensation with 4-heptanone. This forms an α,β-unsaturated ketone (3-benzylidene-4-heptanone), which is then hydrogenated to yield the final saturated product. This two-step sequence is often highly efficient.

Classical Synthetic Routes to this compound

Several classical methods in organic synthesis can be effectively applied to construct this compound.

Alkylation Approaches to Ketones (e.g., Lithium Enolates)

The direct alkylation of a ketone enolate is a fundamental carbon-carbon bond-forming reaction and a straightforward approach to this compound. The synthesis begins with the deprotonation of 4-heptanone at the α-carbon. Since 4-heptanone is symmetrical, only one enolate can be formed, simplifying the reaction.

The reaction proceeds in two main steps:

Enolate Formation: 4-heptanone is treated with a strong, sterically hindered base, typically lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The base selectively removes a proton from the α-carbon to form a lithium enolate.

Alkylation: The nucleophilic enolate is then treated with an electrophilic benzyl source, such as benzyl bromide. The enolate attacks the benzyl bromide in an Sₙ2 reaction to form the new carbon-carbon bond, yielding this compound after an aqueous workup.

StepReactantsReagents & ConditionsProductPurpose
14-Heptanone1. Lithium diisopropylamide (LDA), THF, -78 °CLithium enolate of 4-heptanoneGeneration of the nucleophile
2Lithium enolate2. Benzyl bromide (C₆H₅CH₂Br)This compoundC-C bond formation via Sₙ2

Grignard and Organometallic Coupling Reactions

Grignard reactions offer a powerful tool for C-C bond formation. While several Grignard-based routes to this compound are conceivable, one of the most efficient methods involves the use of a Weinreb amide to prevent the common problem of over-addition that can occur when Grignard reagents react with other carboxylic acid derivatives like acid chlorides or esters. adichemistry.com

The synthesis can be outlined as follows:

Amide Formation: 2-Benzylbutanoic acid is converted into its corresponding Weinreb amide, N-methoxy-N-methyl-2-benzylbutanamide. This is typically achieved by first converting the carboxylic acid to an acid chloride (using thionyl chloride or oxalyl chloride) and then reacting it with N,O-dimethylhydroxylamine hydrochloride.

Grignard Addition: The resulting Weinreb amide is then treated with propylmagnesium bromide. The Grignard reagent adds to the amide to form a stable tetrahedral intermediate. Upon acidic workup, this intermediate collapses to cleanly afford this compound.

StepStarting MaterialReagents & ConditionsIntermediate/ProductPurpose
12-Benzylbutanoic acid1. SOCl₂ or (COCl)₂2. HN(OMe)Me·HCl, BaseN-methoxy-N-methyl-2-benzylbutanamidePreparation of Weinreb amide
2Weinreb amide1. Propylmagnesium bromide, THF2. H₃O⁺ workupThis compoundKetone formation via Grignard addition

Condensation and Subsequent Transformations (e.g., Aldol, Claisen)

Condensation reactions provide another major pathway for constructing the carbon framework of the target molecule.

Aldol Condensation Route

A base- or acid-catalyzed crossed Aldol condensation between 4-heptanone and benzaldehyde is a highly effective method. google.comrsc.org This reaction, however, does not directly yield the target compound but rather an α,β-unsaturated ketone intermediate, which must be subsequently reduced.

Condensation: 4-heptanone and benzaldehyde are reacted in the presence of a base (e.g., NaOH or KOH) or acid. The enolate of 4-heptanone attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone is typically spontaneous under the reaction conditions, yielding 3-benzylidene-4-heptanone.

Hydrogenation: The carbon-carbon double bond of the resulting α,β-unsaturated ketone is selectively reduced. This is commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). This step yields the final product, this compound.

StepReaction TypeReactantsReagents & ConditionsProduct
1Crossed Aldol Condensation4-Heptanone, BenzaldehydeNaOH or KOH, Ethanol, Heat3-Benzylidene-4-heptanone
2Catalytic Hydrogenation3-Benzylidene-4-heptanoneH₂, Pd/C, EthanolThis compound

Claisen Condensation Considerations

The Claisen condensation is a reaction between two ester molecules (or an ester and a carbonyl compound) in the presence of a strong base to form a β-keto ester or a β-diketone. geeksforgeeks.orgwikipedia.org A direct synthesis of this compound via a standard Claisen condensation is not practical. An indirect, multi-step route could be devised, for example, by performing a crossed Claisen condensation between ethyl butyrate (B1204436) and ethyl 2-benzylbutanoate. However, such a reaction would likely result in a mixture of products. The resulting β-keto ester would then require a subsequent hydrolysis and decarboxylation step. Given the efficiency of the alkylation and Aldol condensation routes, the Claisen condensation is not a preferred method for synthesizing this particular ketone.

Oxidation of Precursor Alcohols or Alkenes

A fundamental and widely employed strategy for the synthesis of ketones is the oxidation of precursor molecules. For this compound, this can be achieved through the oxidation of a corresponding secondary alcohol or the oxidative cleavage of an alkene.

The most direct precursor is the secondary alcohol, 3-benzyl-4-heptanol. Oxidation of secondary alcohols to ketones is a classic transformation in organic synthesis. Various reagents can accomplish this, ranging from chromium-based oxidants like Jones reagent (chromic acid in acetone) to milder, more selective agents. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Alternatively, ketones can be generated from alkene precursors through oxidative cleavage of the carbon-carbon double bond. yedarnd.com A plausible alkene precursor for this compound would be 3-benzylhept-4-ene or a related isomer. Methods such as ozonolysis, followed by a reductive workup (e.g., with zinc or dimethyl sulfide), can effectively cleave the double bond to yield the desired ketone.

Method Precursor Key Reagents Description
Alcohol Oxidation 3-Benzyl-4-heptanolPotassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄)Oxidation of the secondary hydroxyl group to a carbonyl group.
Alkene Ozonolysis 3-Benzylhept-4-ene1. Ozone (O₃) 2. Reductive workup (e.g., Zn/H₂O)Cleavage of the C=C bond to form an ozonide, which is then reduced to the ketone.
Alkene Oxidative Cleavage 3-Benzylhept-4-enePolyoxometalate (POM) catalysts with O₂A "green" method that uses a catalyst and molecular oxygen to cleave the double bond. yedarnd.com

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has increasingly shifted towards catalytic methods, which offer greater efficiency, selectivity, and sustainability compared to stoichiometric reactions. The synthesis of this compound can benefit significantly from these advanced catalytic systems.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal catalysis is a powerful tool for constructing carbon-carbon bonds, a critical step in the synthesis of this compound. chemie-brunschwig.ch Reactions like the Heck, Suzuki, and Negishi couplings have become indispensable in modern organic synthesis. chemie-brunschwig.ch

A potential route to this compound involves the α-alkylation of a ketone enolate. For instance, the palladium-catalyzed coupling of the enolate of 4-heptanone with benzyl bromide represents a direct approach. More advanced methods may involve the nickel-catalyzed enantioconvergent coupling of a racemic α-haloketone with an organomagnesium reagent, which could simultaneously form the C-C bond and set the stereocenter. acs.org Similarly, iron-catalyzed Kumada-type reactions offer a less toxic and more economical alternative for coupling alkyl halides with Grignard reagents. acs.org

Reaction Type Catalyst/Metal Reactants Description
α-Arylation/Benzylation Palladium (Pd)4-Heptanone enolate + Benzyl halideForms the C-C bond at the α-position of the ketone.
Negishi Coupling Palladium (Pd) or Nickel (Ni)α-Zincio-4-heptanone + Benzyl halideA versatile coupling method tolerant of many functional groups.
Kumada Coupling Iron (Fe) or Nickel (Ni)α-Bromo-4-heptanone + Benzylmagnesium bromideA cross-coupling reaction using a Grignard reagent. acs.org
Heck Reaction Palladium (Pd)Benzyl halide + Hept-3-en-4-ol (followed by isomerization)Arylation of an alkene, which can be subsequently converted to the ketone. chemie-brunschwig.ch

Organocatalytic Methods for Asymmetric Introduction of Stereocenters

Organocatalysis has emerged as a major pillar of asymmetric synthesis, using small organic molecules to catalyze reactions with high enantioselectivity. For this compound, which possesses a stereocenter at the C-3 position, organocatalysis offers a direct method to produce a single enantiomer.

One prominent strategy is the asymmetric Michael addition. The conjugate addition of a benzyl nucleophile to an α,β-unsaturated ketone, such as hept-2-en-4-one, catalyzed by a chiral amine or squaramide, could generate the chiral center with high enantiomeric excess (ee). rsc.org Another approach is the direct asymmetric α-benzylation of 4-heptanone. This can be achieved using a chiral phase-transfer catalyst or a chiral amine catalyst that forms a transient chiral enamine intermediate, which then reacts with an electrophilic benzyl source. ucc.ie

Enantioselective Synthesis of Chiral this compound and its Analogs

Achieving an enantioselective synthesis of this compound is crucial for applications where chirality is important. Building on organocatalytic methods, specific catalysts like proline and its derivatives are highly effective in promoting asymmetric aldol and Michael reactions. acs.org For example, a proline-catalyzed reaction could be designed to construct the chiral backbone of the target molecule. acs.orgrsc.org

An alternative enantioselective route involves the asymmetric reduction of a prochiral precursor. For instance, the synthesis of 3-benzyl-1,5-diphenylpentane-1,5-dione could be followed by an enantioselective enzymatic or chemo-catalyzed reduction of one ketone, subsequent functional group manipulation, and then oxidation to yield chiral this compound. The use of whole-cell biocatalysts, such as carrot roots, has been shown to effectively reduce prochiral ketones to chiral alcohols with high enantioselectivity, which can then be oxidized to the chiral ketone. tandfonline.comresearchgate.net Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, also represent a robust and established method for enantioselective synthesis. ucc.ie

Strategy Catalyst/Method Key Transformation Stereochemical Control
Asymmetric Michael Addition Chiral Organocatalyst (e.g., Jørgensen-Hayashi catalyst)Conjugate addition to an enoneCatalyst-controlled facial selectivity during C-C bond formation. uva.es
Asymmetric Aldol Reaction Proline-derived OrganocatalystAldol reaction of a ketone and aldehydeFormation of a chiral β-hydroxy ketone precursor. acs.orgnih.gov
Biocatalytic Reduction Ketoreductase Enzyme / Whole-cell systemReduction of a prochiral diketoneEnzyme active site directs the delivery of a hydride to one face of the carbonyl. tandfonline.comresearchgate.net
Chiral Auxiliary Evans or SAMP/RAMP auxiliariesα-Alkylation of an auxiliary-bound ketoneThe auxiliary sterically blocks one face of the enolate, guiding the electrophile. ucc.ie

Biomimetic and Enzymatic Synthetic Routes for Related Ketones

Nature provides inspiration for highly selective and efficient chemical transformations. Biomimetic and enzymatic syntheses leverage biological principles and catalysts to perform complex reactions under mild conditions. While direct enzymatic synthesis of this compound is not widely reported, methods for producing related ketones highlight the potential of this approach.

For instance, a biomimetic synthesis of methyl ketones has been achieved using a tetrahydrofolate coenzyme model, demonstrating how natural processes can be mimicked in the lab. sioc-journal.cn Enzymes themselves are powerful catalysts. α-Oxoamine synthases (AOSs), which are dependent on pyridoxal-5'-phosphate (PLP), catalyze the condensation between amino acids and acyl-CoA substrates to form α-amino ketones. acs.org Furthermore, Baeyer-Villiger monooxygenases (BVMOs) have been used for the enzymatic kinetic resolution of racemic β-amino ketones, providing access to enantiomerically pure materials. nih.gov The reduction of ketones to chiral alcohols using enzymes or whole-cell systems like Daucus carota is also a well-established green method for producing chiral building blocks. tandfonline.com

Approach Catalyst/System Product Type Reaction Principle
Biomimetic Synthesis Benzimidazolium salts (Coenzyme model)Methyl ketonesMimics the addition-hydrolysis reaction of coenzymes to produce ketones from carboxylic acids. sioc-journal.cn
Enzymatic Synthesis α-Oxoamine Synthase (AOS)α-Amino ketonesPLP-dependent Claisen-like condensation of an amino acid and an acyl-CoA. acs.org
Enzymatic Kinetic Resolution Baeyer-Villiger Monooxygenase (BVMO)Enantiopure β-amino ketones/estersSelective oxidation of one enantiomer of a racemic ketone to an ester, leaving the other enantiomer unreacted. nih.gov
Biocatalytic Reduction Daucus carota (Carrot root)Chiral heteroaryl alcoholsWhole-cell biocatalysis for the enantioselective reduction of a prochiral ketone precursor. tandfonline.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

A key aspect is the choice of solvent and oxidant. Using water as a reaction solvent, where possible, is a significant improvement over volatile organic compounds. chemistryviews.org For oxidation steps, replacing toxic, stoichiometric reagents like chromium with catalytic systems that use molecular oxygen (O₂) or air as the terminal oxidant is highly desirable. yedarnd.comchemistryviews.org This approach offers high atom economy and produces water as the only byproduct.

Green Principle Application in Synthesis of this compound Example
Safer Solvents Use water or other benign solvents instead of hazardous organic solvents.Performing catalytic C-H oxidation in water. chemistryviews.org
Atom Economy Use catalytic rather than stoichiometric reagents.Using O₂ or H₂O₂ as the oxidant instead of CrO₃ for the oxidation of 3-benzyl-4-heptanol.
Catalysis Employ recoverable and reusable catalysts to minimize waste.Using a retrievable polyoxometalate (POM) catalyst for alkene cleavage. yedarnd.comorganic-chemistry.org
Reduce Derivatives Avoid unnecessary protecting group steps.Direct catalytic benzylation of 4-heptanone without protecting other functional groups. pnas.org
Energy Efficiency Conduct reactions at ambient temperature and pressure.Using a highly active organocatalyst that functions efficiently at room temperature. chemistryviews.org
Design for Degradation Design the molecule to be biodegradable after use (less relevant for a synthetic intermediate).N/A for this context.

Solventless and Microwave-Assisted Methodologies

Microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating methods. By utilizing the ability of polar molecules to transform electromagnetic energy into heat directly, microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times and often improve product yields. oatext.comarkat-usa.orgnih.gov This technology is frequently paired with solvent-free conditions, further enhancing its green credentials by eliminating the environmental and economic costs associated with solvent purchase, purification, and disposal.

In a solventless, or solid-state, reaction, reactants are mixed together, often with a solid catalyst or support, and irradiated. nih.gov This approach is not only environmentally friendly but can also lead to different selectivity compared to solution-phase reactions. For the synthesis of ketones, microwave activation has been successfully applied to various reactions, including condensations and alkylations. oatext.comnih.gov

One potential microwave-assisted route to this compound could involve the Claisen-Schmidt condensation of benzaldehyde and 4-heptanone on a solid support like iodine-impregnated alumina, followed by a subsequent reduction step. nih.gov Research on similar reactions has shown that such condensations can be completed in minutes with high yields under microwave irradiation. nih.gov

Below is a table summarizing typical findings from studies on microwave-assisted synthesis of related ketone compounds, illustrating the efficiency of this methodology.

Catalyst/SupportPower (Watts)TimeYield (%)Reference
Iodine-Alumina120 - 300 W80 - 120 sec79 - 95% nih.gov
Ammonium Acetate (B1210297)160 - 320 W30 - 60 sec81 - 99% oatext.com
MontmorilloniteNot Specified7 min92% arkat-usa.org
None (Neat)180 W4 - 5 min85% nih.gov

This table presents a generalized summary of conditions reported for various microwave-assisted syntheses of ketones and related compounds, demonstrating the general advantages of the technique.

The primary benefits of these methods are the significant reduction in reaction time from hours to minutes and the elimination of volatile organic solvents. nih.govrsc.org

Atom-Economy and Waste Minimization in Synthetic Design

A central goal of green chemistry is the design of synthetic pathways that maximize the incorporation of all reactant materials into the final product. acs.org This concept, known as atom economy, provides a framework for evaluating the efficiency of a reaction at the molecular level. acs.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful as they generate few or no byproducts. core.ac.uk

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prime example of an atom-economical process that can be applied to the synthesis of α-alkylated ketones like this compound. cardiff.ac.ukmdpi.com This one-pot strategy combines an oxidation, condensation, and reduction sequence without the need for external oxidants or reductants. cardiff.ac.uk

In a hypothetical synthesis of this compound via this method, a catalyst (typically based on a transition metal like palladium or iridium) temporarily "borrows" hydrogen from a benign alkylating agent, such as benzyl alcohol, to oxidize it in-situ to benzaldehyde. cardiff.ac.ukmdpi.com The newly formed aldehyde then undergoes a base-mediated condensation with 4-heptanone. The resulting α,β-unsaturated ketone intermediate is immediately hydrogenated by the catalyst using the "borrowed" hydrogen, yielding the final product, this compound. The only byproduct of this elegant process is water. cardiff.ac.uk

This approach offers significant advantages over traditional alkylation methods, which often rely on stoichiometric amounts of strong, hazardous bases and produce large quantities of salt waste.

The following table compares a traditional synthesis with the borrowing hydrogen approach, highlighting the improvements in waste minimization.

FeatureTraditional Alkylation (e.g., with LDA and Benzyl Halide)Borrowing Hydrogen Synthesis
Alkylation Source Benzyl bromide or chlorideBenzyl alcohol
Base Stoichiometric strong base (e.g., Lithium diisopropylamide)Catalytic weak base (e.g., NaOH, KOt-Bu) cardiff.ac.ukmdpi.com
Primary Byproduct Lithium halide saltsWater cardiff.ac.uk
Atom Economy LowHigh
Waste Profile High salt waste, solvent wasteMinimal (water)

By employing catalytic methods and designing reactions where the only byproduct is innocuous, the principles of atom economy and waste minimization are effectively realized, paving the way for more sustainable chemical manufacturing. chimia.ch

Chemical Reactivity and Mechanistic Transformations of 3 Benzyl 4 Heptanone

Nucleophilic Addition Reactions to the Carbonyl Group

The polarized carbon-oxygen double bond in 3-benzyl-4-heptanone makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.org This fundamental reactivity is the basis for a variety of important transformations.

Hydride Reductions (e.g., Sodium Borohydride) and Stereoselectivity

The reduction of the carbonyl group in this compound to a secondary alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent frequently used for this purpose. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon. masterorganicchemistry.com This initial addition leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the corresponding alcohol, 3-benzyl-4-heptanol. libretexts.org

Due to the presence of a chiral center at the α-position (C3), the reduction of this compound can lead to the formation of diastereomers. The stereoselectivity of the reduction is influenced by the steric hindrance around the carbonyl group. The incoming hydride nucleophile will preferentially attack from the less hindered face of the ketone. Research on similar α-substituted ketones has shown that the ratio of the resulting diastereomeric alcohols can be controlled to some extent by the choice of reducing agent and reaction conditions. For instance, bulkier hydride reagents may exhibit higher stereoselectivity. frontiersin.org

Table 1: Hydride Reduction of this compound

ReagentProductKey Features
Sodium Borohydride (NaBH4)3-Benzyl-4-heptanolMild, selective for aldehydes and ketones. masterorganicchemistry.com

This table summarizes the outcome of the hydride reduction of this compound.

Organometallic Additions (e.g., Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of this compound. This reaction is a powerful method for forming new carbon-carbon bonds. The addition of a Grignard or organolithium reagent to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup.

The reaction of this compound with an organometallic reagent, for example, phenylmagnesium bromide, would result in the formation of a tertiary alcohol. The existing chiral center at C3 influences the stereochemical outcome of the addition, potentially leading to a mixture of diastereomeric products. The facial selectivity of the nucleophilic attack is governed by steric factors, with the organometallic reagent approaching from the less sterically encumbered side of the carbonyl plane.

Cyanoalkylation and Imine Formation

The addition of cyanide ions (from a source like KCN) to the carbonyl group of this compound would form a cyanohydrin. This reaction is typically catalyzed by acid or base. The resulting cyanohydrin can be a valuable synthetic intermediate, as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

This compound can also react with primary amines to form imines (Schiff bases). msu.edu This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of an imine can be used to protect the carbonyl group or to activate the α-position for subsequent reactions.

Alpha-Functionalization Reactions of this compound

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) in this compound are acidic and can be removed by a base to form an enolate. cymitquimica.com This enolate is a key reactive intermediate that allows for a variety of functionalization reactions at the α-position.

Enolate Chemistry and Alkylation at the α-Position

Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA), will generate the corresponding enolate. msu.edu The regioselectivity of enolate formation is an important consideration. In the case of this compound, deprotonation can occur at either C2 or C3. The kinetic enolate is typically formed by using a strong, sterically hindered base at low temperatures and involves the removal of the less sterically hindered proton. The thermodynamic enolate is favored under conditions that allow for equilibrium to be established. msu.edu

Once formed, the enolate can act as a nucleophile and react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. This allows for the introduction of new alkyl groups at the α-position, further elaborating the carbon skeleton of the molecule.

Halogenation and Dehalogenation Mechanisms

The α-position of this compound can be halogenated under either acidic or basic conditions. In an acid-catalyzed reaction, the mechanism proceeds through the formation of an enol intermediate. libretexts.org The enol then acts as a nucleophile and attacks the halogen (e.g., Br2, Cl2). libretexts.org The rate of this reaction is typically independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

The resulting α-haloketone can undergo dehydrohalogenation upon treatment with a base to form an α,β-unsaturated ketone. This elimination reaction is a useful method for introducing a double bond into the molecule. The dehalogenation often proceeds via an E2 mechanism. libretexts.org

Mannich and Aldol (B89426) Condensation Variants

The structure of this compound possesses enolizable α-protons on both sides of the carbonyl group (at the C-3 and C-5 positions), making it a versatile substrate for condensation reactions such as the Mannich and Aldol reactions. These reactions are fundamental in carbon-carbon bond formation.

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (e.g., formaldehyde), a primary or secondary amine, and an active hydrogen compound, which in this case is this compound. organic-chemistry.org The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine. This iminium ion is then attacked by the enol or enolate form of this compound. Due to the two possible enolization sites, a mixture of products can be anticipated. Attack from the C-5 position would yield a δ-amino ketone, while attack from the more sterically hindered and less acidic C-3 position would result in a β-amino ketone relative to the benzyl (B1604629) group. The resulting products, known as Mannich bases, are valuable synthetic intermediates.

The Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. magritek.com this compound can act as the enolate component (nucleophile) or, less commonly, the carbonyl component (electrophile). As the nucleophile, it can react with an aldehyde or another ketone. For example, in a base-catalyzed directed Aldol condensation, a pre-formed lithium enolate of this compound can be reacted with an aldehyde like butyraldehyde. orgsyn.org The regioselectivity of enolate formation (at C-3 vs. C-5) can be controlled by the choice of base and reaction conditions. The reaction of the enamine of 4-heptanone (B92745) with 1,2,4-triazine (B1199460) in a related condensation-cyclization highlights the reactivity of the α-positions. acs.org Similarly, the condensation of furfural (B47365) with 4-heptanone demonstrates the utility of such ketones in forming larger carbon skeletons. researchgate.net

ReactionReactantsKey IntermediateProduct Type
Mannich ReactionThis compound, Formaldehyde, Secondary AmineIminium Ionδ-Amino Ketone or β-Amino Ketone
Aldol CondensationThis compound, Aldehyde/KetoneEnolateβ-Hydroxy Ketone / α,β-Unsaturated Ketone

Benzyl Group Reactivity and Transformations

The phenyl group within the benzyl moiety of this compound is susceptible to electrophilic aromatic substitution (EAS). The alkyl substituent (the heptanone chain) attached to the benzene (B151609) ring is an activating group, meaning it donates electron density to the ring, making it more nucleophilic than benzene itself. libretexts.org Consequently, EAS reactions on the benzyl group of this compound occur faster than on unsubstituted benzene.

As an electron-donating group, the substituent directs incoming electrophiles to the ortho and para positions of the aromatic ring. libretexts.org Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts alkylation (e.g., CH₃Cl/AlCl₃), and Friedel-Crafts acylation (e.g., CH₃COCl/AlCl₃) will yield a mixture of 2-substituted and 4-substituted benzyl derivatives of this compound. The ratio of ortho to para products is influenced by steric hindrance, with the para product often favored due to the bulk of the heptanone chain.

EAS ReactionReagentsElectrophileProduct Position(s)
NitrationHNO₃, H₂SO₄NO₂⁺ortho, para
BrominationBr₂, FeBr₃Br⁺ortho, para
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ortho, para
Friedel-Crafts AcylationR-COCl, AlCl₃R-C=O⁺ortho, para

The bond connecting the benzyl group to the heptanone backbone is a point of significant chemical reactivity, susceptible to both cleavage and oxidation.

Hydrogenolysis refers to the cleavage of a chemical bond by reaction with hydrogen, typically in the presence of a metal catalyst. thieme-connect.de The C-C bond at the benzylic position in ketones can be cleaved under hydrogenolysis conditions. For this compound, this reaction would break the bond between the C-3 of the heptanone chain and the benzylic carbon. This transformation is effectively a de-benzylation. Catalytic systems based on noble metals like palladium on carbon (Pd/C) are traditionally used. thieme-connect.deresearchgate.net More recently, alternative catalysts such as copper-doped porous metal oxides have been shown to be highly selective for the hydrogenolysis of benzyl ketones. rsc.org The products of the hydrogenolysis of this compound would be toluene (B28343) and 4-heptanone. This reaction is atom-economical and represents a greener alternative to stoichiometric reduction methods. thieme-connect.dersc.org

Oxidative cleavage can also sever the benzyl linkage. Various oxidizing agents can target the benzylic position. Strong oxidants can cleave the C-C bond, potentially leading to the formation of benzoic acid and other fragments from the ketone chain. Alternatively, oxidation can occur at the benzylic C-H bond without cleaving the carbon skeleton. rsc.orgorganic-chemistry.org For instance, benzylic ethers can be oxidatively cleaved using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. researchgate.net While not a direct cleavage of the C-C bond, photoexcited nitroarenes can effect oxidative reactions at benzylic positions, which can be a competing pathway during other transformations. rsc.org Visible-light-induced silver catalysis has been used for the oxidative cleavage of benzyl thiols to yield carbonyl compounds, a transformation that highlights the reactivity of the benzylic position towards oxidative pathways. acs.org

Reactions Involving the Aromatic Moiety (e.g., Electrophilic Aromatic Substitution)

Fragmentation and Rearrangement Reactions of this compound Scaffold

The structural framework of this compound is prone to specific fragmentation and rearrangement reactions, which are most predictably observed in mass spectrometry (MS). In MS, upon electron ionization (EI), the molecule forms a molecular ion (M⁺) which then undergoes fragmentation. For ketones, the most common fragmentation pathways involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. libretexts.orgscribd.com

For this compound, two primary α-cleavage pathways are expected:

Cleavage between C-4 and C-5, leading to the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a [M - 43]⁺ acylium ion.

Cleavage between C-3 and C-4, resulting in the loss of a benzyl-ethyl radical (•CH(CH₂Ph)CH₃) and the formation of a [M - 119]⁺ acylium ion.

Another characteristic fragmentation for ketones with γ-hydrogens is the McLafferty rearrangement . slideshare.net In this compound, the propyl side chain contains γ-hydrogens. A McLafferty rearrangement would involve the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene (propene). This would produce an even-mass, odd-electron fragment ion at m/z = 148. The mass spectrum of the closely related 3-heptanone (B90015) shows a characteristic McLafferty rearrangement peak at m/z = 72. colorado.edu

Beyond mass spectrometry, certain reagents can induce molecular rearrangements. While not extensively documented for this specific molecule, related structures can undergo sigmatropic rearrangements under specific conditions, such as thermal or catalytic activation, potentially leading to isomeric structures. researchgate.net

Fragmentation TypeBond CleavedNeutral LossPredicted Fragment (m/z)
α-CleavageC4-C5Propyl radical[M-43]⁺
α-CleavageC3-C4Benzyl-ethyl radical[M-119]⁺
McLafferty Rearrangementγ-H transfer from propyl chainPropene148

Role of this compound in Complex Chemical Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single pot, where the product of one step becomes the substrate for the next. This approach enhances synthetic efficiency by reducing intermediate purification steps, saving time and resources. researchgate.net this compound can serve as a key intermediate or starting material in such complex sequences.

One prominent example is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.org In this type of cascade, an alcohol is temporarily oxidized by a catalyst to a reactive carbonyl intermediate, which then undergoes a reaction (e.g., C-C bond formation) before the "borrowed" hydrogen is returned by the catalyst to a different part of the molecule. acs.org A plausible cascade could involve the α-alkylation of 4-heptanone with benzyl alcohol. Here, the catalyst would first oxidize benzyl alcohol to benzaldehyde (B42025). This would then undergo an Aldol condensation with the enolate of 4-heptanone. The resulting β-hydroxy ketone intermediate would then be hydrogenated by the catalyst using the hydrogen "borrowed" from the benzyl alcohol, all in one pot. The final product would be a hydroxylated version of the this compound scaffold.

Furthermore, the reactivity of both the enolizable positions and the benzyl group allows for multi-step functionalization. A cascade could be initiated with an Aldol or Mannich reaction at the C-5 position, followed by a catalyst-mediated intramolecular cyclization involving the benzyl group's aromatic ring, leading to complex polycyclic structures. The development of multienzyme cascades, which combine the power of several enzymes in one pot, also opens possibilities for the synthesis and transformation of molecules like this compound in an environmentally benign manner. researchgate.net

Theoretical and Computational Investigations of 3 Benzyl 4 Heptanone

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are often employed to study molecular structure and bonding. researchgate.net For 3-benzyl-4-heptanone, such studies would provide critical insights into its behavior in chemical reactions.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. plus.ac.at A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org

An analysis for this compound would involve calculating the energies of these orbitals. This data would predict the most likely sites for nucleophilic and electrophilic attack. Generally, the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. Without specific calculations for this compound, no definitive predictions can be made.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule. researchgate.net These maps use a color spectrum to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. youtube.com For this compound, an MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. The aromatic ring and aliphatic chains would also exhibit distinct electrostatic potential features influencing their intermolecular interactions. However, no specific MEP maps for this compound have been published.

Conformational Analysis and Stereoisomerism of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. numberanalytics.comauremn.org.br this compound, with its flexible alkyl chains and benzyl (B1604629) group, can adopt numerous conformations.

Energy Minima and Transition States

A comprehensive conformational analysis would identify the most stable, low-energy conformations (energy minima) and the energy barriers (transition states) between them. pharmacy180.com This involves systematically rotating the rotatable bonds—such as the C-C bonds in the heptanone chain and the bond connecting the benzyl group—and calculating the potential energy at each step. The resulting potential energy surface would reveal the preferred three-dimensional structures of the molecule. This information is crucial for understanding how the molecule interacts with other molecules, such as receptors or enzymes. No such analysis has been documented for this compound.

Dihedral Angle and Steric Hindrance Evaluations

The stability of different conformers is largely determined by factors like torsional strain and steric hindrance. pharmacy180.com The dihedral angles between the substituents on the chiral center (carbon-3) and adjacent groups would be a key focus. For instance, steric hindrance between the bulky benzyl group and the propyl and ethyl chains would significantly influence the molecule's preferred shape. A detailed study, such as one performed on the related 3-benzylchroman-4-ones, would evaluate these angles to determine the most sterically favorable arrangements. researchgate.net Unfortunately, no such specific dihedral angle or steric hindrance evaluations are available for this compound.

Molecular Dynamics Simulations of this compound Interactions in Solvents

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. acs.org Simulating this compound in different solvents (e.g., water, ethanol, or non-polar solvents) would reveal how the solvent affects its conformational preferences and behavior. These simulations can predict properties like solvation free energy and how the molecule orients itself at a solvent interface. acs.org This information is vital for applications in flavor science and material chemistry, but no MD simulation studies specifically targeting this compound have been published in the reviewed literature.

Computational Elucidation of Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms of a molecule like this compound is fundamental to predicting its chemical transformations. Computational chemistry offers a suite of tools to model these processes at the atomic level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgmdpi.com It is particularly valuable for characterizing the transition states of chemical reactions, which are high-energy, transient configurations of atoms that represent the energy barrier between reactants and products. numberanalytics.comnumberanalytics.com By identifying and analyzing the geometry and energy of a transition state, chemists can gain a deep understanding of the reaction pathway. rsc.orgnumberanalytics.com

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, DFT calculations could be employed to model the entire reaction coordinate. acs.org This would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is characterized by having a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org

Theoretical studies on other ketones have successfully used DFT to elucidate reaction mechanisms. For instance, in the enantioselective reduction of ketones, DFT has been used to pinpoint the rate-determining and chirality-limiting step by analyzing the energies of various transition states. nih.gov Similarly, for reactions like the intramolecular crossed-benzoin reaction of keto-aldehydes, DFT has been instrumental in mapping out the multi-step reaction pathway, including nucleophilic attack, formation of intermediates, and catalyst regeneration. rsc.org

A hypothetical DFT study on the enolization of this compound, a fundamental reaction for ketones, could provide the activation energy (Ea) for this process. The results could be presented in a table similar to the one below, which illustrates the kind of data that would be generated.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.

Table 1: Hypothetical DFT Calculation Results for the Enolization of this compound

ParameterCalculated Value (kcal/mol)Method/Basis Set
Energy of Reactant-542.8B3LYP/6-31G(d)
Energy of Transition State-521.5B3LYP/6-31G(d)
Energy of Product (Enol)-535.2B3LYP/6-31G(d)
Activation Energy (Ea)21.3B3LYP/6-31G(d)

Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction based on the properties of the transition state. solubilityofthings.comflashcards.world The fundamental equation of TST relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡). libretexts.org

By combining the activation energy obtained from DFT calculations with statistical mechanics, it is possible to predict the rate constants for reactions involving this compound across a range of temperatures. libretexts.org These theoretical predictions are invaluable for understanding how reaction conditions might influence the reaction rate and product distribution.

Computational studies on other organic reactions have demonstrated the utility of this approach. For example, theoretical investigations into the reactions of hydroxyl radicals with organic compounds have provided crucial kinetic data for atmospheric chemistry models. acs.org Similarly, the kinetics of complex multi-step organic reactions have been unraveled using computational methods, highlighting the power of theory to complement experimental findings. osti.gov

A hypothetical kinetic study for a reaction of this compound, such as its reduction, could yield the following predicted rate constants at different temperatures.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.

Table 2: Hypothetical Predicted Rate Constants for the Reduction of this compound

Temperature (K)Predicted Rate Constant (s⁻¹)
2981.2 x 10⁻⁵
3134.5 x 10⁻⁵
3281.5 x 10⁻⁴
3434.8 x 10⁻⁴

Density Functional Theory (DFT) for Transition State Characterization

Development of Quantitative Structure-Activity Relationships (QSAR) for Related Ketones

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. universiteitleiden.nl These models are widely used in drug discovery, toxicology, and environmental science to predict the properties of new or untested chemicals.

For a class of compounds like aliphatic and aromatic ketones, a QSAR model could be developed to predict a specific property, such as toxicity or receptor binding affinity. nies.go.jp To build a QSAR model, a set of known ketones with their measured activities would be used as a training set. Molecular descriptors, which are numerical representations of the chemical structure (e.g., hydrophobicity, electronic properties, steric parameters), would be calculated for each compound. Statistical methods, such as multiple linear regression, are then used to find a mathematical equation that best correlates the descriptors with the activity. universiteitleiden.nl

While a specific QSAR model for activities directly related to this compound has not been reported, studies on other ketones demonstrate the feasibility of this approach. For example, QSAR models have been developed to predict the toxicity of α,β-unsaturated ketones to aquatic organisms. nih.gov These models often use electronic descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO), to quantify the reactivity of the ketones.

A hypothetical QSAR study on a series of benzyl ketones could aim to predict their binding affinity to a particular receptor. The resulting model would be an equation that could then be used to estimate the activity of this compound.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.

Table 3: Hypothetical Data for a QSAR Model of Benzyl Ketone Receptor Binding

CompoundLog(1/C) (Experimental)LogP (Descriptor)LUMO Energy (Descriptor)
1-Phenyl-2-propanone4.21.5-0.12
1-Phenyl-2-butanone4.52.0-0.15
This compound4.9 (Predicted)3.8-0.18
4-Phenyl-2-butanone4.62.1-0.14

Advanced Analytical Methodologies for Research Scale Characterization of 3 Benzyl 4 Heptanone

High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of 3-benzyl-4-heptanone. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the chemical formula, C₁₄H₂₀O.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing structural clues. The primary fragmentation pathways for ketones are α-cleavage and McLafferty rearrangement. libretexts.orgwikipedia.org For this compound, α-cleavage can occur on either side of the carbonyl group.

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. wikipedia.orglibretexts.org

Cleavage between C4 and C5 would result in the loss of a propyl radical (•C₃H₇), generating a resonance-stabilized acylium ion with a mass-to-charge ratio (m/z) of 161.1274.

Cleavage between C3 and C4 would lead to the loss of the 2-benzylpropyl radical, yielding a propanoyl cation (CH₃CH₂CO⁺) at m/z 57.0335.

A significant peak is also expected at m/z 91.0542, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺), formed from the benzyl (B1604629) moiety.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond. libretexts.orgwikipedia.org In this compound, this is less favored compared to simple aliphatic ketones like 4-heptanone (B92745) due to competing fragmentation pathways. libretexts.org

The major fragments observed in the mass spectrum of the related compound 4-heptanone are at m/z 71 and 43, corresponding to α-cleavage. libretexts.orgchegg.com The fragmentation pattern of this compound would be more complex due to the presence of the benzyl group.

Table 1: Predicted HRMS Fragments for this compound

Fragment IonChemical FormulaPredicted m/zFragmentation Pathway
[M]⁺[C₁₄H₂₀O]⁺204.1514Molecular Ion
[M-C₃H₇]⁺[C₁₁H₁₃O]⁺161.0961α-Cleavage
[C₇H₇]⁺[C₇H₇]⁺91.0542Benzylic cleavage (Tropylium ion)
[M-C₁₀H₁₃]⁺[C₄H₇O]⁺71.0491α-Cleavage
[C₃H₅O]⁺[C₃H₅O]⁺57.0335α-Cleavage

Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for a full structural assignment.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Aromatic Protons: The monosubstituted benzene (B151609) ring will show signals in the aromatic region, typically between δ 7.2 and 7.4 ppm. rsc.org

Benzylic and Alkyl Protons: The benzylic protons (Ar-CH₂) and the methine proton at C3 (adjacent to the benzyl group and the carbonyl) would appear as multiplets. Protons on the ethyl and propyl chains will exhibit characteristic splitting patterns (triplets and sextets/multiplets) at higher field strengths. uwimona.edu.jm

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, appearing far downfield, typically above δ 200 ppm. hw.ac.ukoregonstate.edu

Aromatic Carbons: Signals for the aromatic carbons appear between δ 125 and 140 ppm. oregonstate.edu

Aliphatic Carbons: The benzylic carbon and the carbons of the alkyl chains will resonate in the upfield region of the spectrum.

2D NMR Techniques:

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. A DEPT-90 spectrum shows only CH signals. Quaternary carbons are absent in DEPT spectra. hw.ac.uklibretexts.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the connectivity within the ethyl and propyl chains and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound

Carbon AtomPredicted δ (ppm)DEPT-135 SignalDEPT-90 Signal
C=O (C4)>200AbsentAbsent
Aromatic C (quat.)135-140AbsentAbsent
Aromatic CH125-130PositivePositive
C3 (CH)50-60PositivePositive
Benzylic CH₂40-50NegativeAbsent
Alkyl CH₂20-40NegativeAbsent
Alkyl CH₃10-15PositiveAbsent

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for functional group identification.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the carbonyl (C=O) stretch. For a saturated aliphatic ketone, this peak typically appears around 1715 cm⁻¹. spcmc.ac.inlibretexts.orgorgchemboulder.com The presence of the benzyl group does not create conjugation with the carbonyl, so a significant shift from this value is not expected. Other key absorptions include:

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region correspond to the benzene ring.

C-H Bending: Bending vibrations for CH₂ and CH₃ groups are found in the 1470-1365 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the monosubstituted benzene ring gives a strong, sharp peak around 1000 cm⁻¹.

Carbonyl (C=O) Stretch: The C=O stretch is also visible in the Raman spectrum, though it is typically weaker than in the IR spectrum. cdnsciencepub.com

C-C Backbone: The carbon skeleton of the molecule will produce a series of bands in the fingerprint region (<1500 cm⁻¹).

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibration ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
C=OStretch1715 (Strong)1715 (Moderate)
Aromatic C-HStretch3030-3100 (Moderate)3030-3100 (Strong)
Aliphatic C-HStretch2850-2960 (Strong)2850-2960 (Strong)
Aromatic C=CRing Stretch1450-1600 (Variable)1580-1610, ~1000 (Strong)
C-HBend1365-1470 (Moderate)Variable

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Assessment in Research Samples

The carbon at the C3 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a research sample. google.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for enantiomeric separation. phenomenex.com Separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. scas.co.jp

Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are effective for separating a wide range of chiral compounds, including ketones. phenomenex.comhplc.eu Cyclofructan-based CSPs have also shown utility in separating α-aryl ketones. nih.gov

Mobile Phases: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) chromatography depends on the specific CSP and the analyte's properties. phenomenex.comscas.co.jp

Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is a powerful alternative.

Stationary Phases: Derivatized cyclodextrins are the most common CSPs for chiral GC. gcms.czgcms.cz These phases form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times.

Method: The sample is vaporized and passed through a capillary column coated with the CSP. The separated enantiomers are detected as they elute, and the ratio of their peak areas gives the enantiomeric excess (ee).

The selection of the appropriate chiral column and chromatographic conditions is critical and often requires screening several different CSPs and mobile/carrier phases to achieve baseline separation. scas.co.jp

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including its absolute configuration if a single enantiomer is analyzed. Acyclic ketones like this compound are often oils or low-melting solids, making it difficult to obtain single crystals suitable for diffraction experiments.

To overcome this, a common research strategy is to prepare a crystalline derivative. This involves reacting the ketone with a reagent that introduces functionalities prone to forming well-ordered crystals, often through hydrogen bonding or other strong intermolecular interactions.

Derivative Formation: The carbonyl group can be converted into derivatives such as an oxime, hydrazone (e.g., 2,4-dinitrophenylhydrazone), or semicarbazone. These derivatives are typically more crystalline than the parent ketone.

Chiral Derivatizing Agents: To determine the absolute configuration of a single enantiomer, it can be reacted with a chiral derivatizing agent of known absolute configuration. The resulting diastereomer can be crystallized, and its structure determined. The known configuration of the derivatizing agent allows for the assignment of the unknown stereocenter.

Structural Analysis: Once a suitable crystal is obtained, X-ray diffraction analysis yields precise bond lengths, bond angles, and torsional angles. This data provides a complete picture of the molecule's conformation in the solid state and confirms the connectivity established by other spectroscopic methods. While challenging for acyclic ketones, successful crystallographic analyses of derivatives have been reported, providing crucial structural insights. chinesechemsoc.orgnih.govrsc.org

Applications of 3 Benzyl 4 Heptanone in Advanced Organic Synthesis and Natural Product Chemistry

3-Benzyl-4-heptanone as a Versatile Building Block in Multi-Step Synthesis

As a ketone, this compound serves as a foundational unit in a variety of multi-step synthetic pathways. Its utility stems from the reactivity of its carbonyl group and the potential for modifications at the alpha-carbon position. These characteristics allow for its transformation into a range of other functional groups and molecular frameworks. Chemical suppliers list this compound as a building block for the pharmaceutical and chemical industries, highlighting its role in the synthesis of more complex molecules. thegoodscentscompany.com

Precursor for Complex Ketones, Alcohols, and Amines

The structure of this compound is amenable to a variety of chemical transformations, making it a precursor for more elaborate molecules.

Complex Ketones: The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the alpha-carbons) can be removed by a base to form an enolate. This enolate can then react with alkylating agents to introduce new carbon chains, leading to the synthesis of more complex ketones. ucc.ie This process, known as α-alkylation, is a fundamental strategy in organic synthesis for building larger molecular frameworks. ucc.ie

Alcohols: The carbonyl group of this compound can be reduced to a hydroxyl group, converting the ketone into a secondary alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can then be used in further synthetic steps.

Amines: Through a process called reductive amination, this compound can be converted into amines. researchgate.net This reaction involves the initial formation of an imine by reacting the ketone with an amine, followed by the reduction of the imine to the corresponding amine. researchgate.net This method provides a direct route to incorporating nitrogen into the molecular structure, which is a common feature in many biologically active compounds.

Scaffold for Heterocyclic Compound Synthesis

The carbon skeleton of this compound can serve as a foundation for the construction of heterocyclic compounds—cyclic structures containing atoms of at least two different elements. For instance, the ketone can be a starting material in reactions that form rings containing nitrogen, oxygen, or sulfur. One-pot multicomponent reactions are particularly efficient for creating complex heterocyclic scaffolds from simpler building blocks. acs.org The synthesis of substituted pyridines, for example, can be achieved through the reaction of enamines derived from ketones like 4-heptanone (B92745) with 1,2,4-triazines. acs.org While this example doesn't directly use this compound, it illustrates a general strategy where the ketone provides the carbon framework for the new ring system. The synthesis of various heterocyclic systems, such as 1,2,4-triazolin-5-ones, has been accomplished through the cyclization of semicarbazide (B1199961) derivatives, which can be prepared from hydrazides and isocyanates. researchgate.netnih.gov

Role in Natural Product Synthesis and Analog Research

The study of natural products often drives innovation in synthetic organic chemistry. sci-hub.se While direct isolation of this compound from natural sources is not widely reported, its structural motifs are relevant to the synthesis and understanding of naturally occurring molecules.

Biosynthetic Pathways and Metabolic Transformations (e.g., in plants, fungi)

Volatile organic compounds (VOCs) are produced by various organisms, including plants and fungi, through several major biosynthetic pathways. ufl.edu These pathways can generate a wide array of chemical structures, including ketones. Fungi, for instance, are known to produce a diverse range of VOCs, such as alcohols, ketones, esters, and aldehydes. tandfonline.com Some of these compounds are derived from the breakdown of fatty acids. tandfonline.com For example, the fungus Ceratocystis fimbriata is known to produce various volatile compounds, including ketones like 2-heptanone. nih.gov While the specific biosynthesis of this compound in nature is not well-documented, the general pathways for the formation of ketones in organisms provide a framework for understanding how such a compound could potentially be formed or metabolized. Plants also produce a vast number of secondary metabolites, and the shikimic acid pathway is responsible for producing many volatile phenolic compounds. ufl.edu

Isolation and Characterization from Natural Sources for Research Purposes

The isolation and structural elucidation of compounds from natural sources is a critical aspect of natural product chemistry. researchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to identify volatile compounds from natural extracts. chemfaces.com For example, a study on the rhizomes of Alpinia officinarum identified several ketone-containing compounds, including 1,7-diphenyl-5-hydroxy-3-heptanone. chemfaces.com While this is not this compound, it demonstrates that similar structural motifs exist in nature. The investigation of volatile organic compounds from alfalfa has also identified a variety of ketones, although this compound was not specifically listed among them. mdpi.com The study of endophytic fungi has also revealed the production of numerous volatile organic compounds, some with potential applications as biofuels. researchgate.net

Development of Novel Reagents and Ligands Derived from this compound Derivatives

The chemical structure of this compound can be modified to create new reagents and ligands with specific functions in chemical synthesis. Ligands are molecules that can bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The development of novel ligands is crucial for advancing catalytic processes. For example, new heterocyclic compounds derived from various synthetic routes can be explored for their potential as ligands in catalysis. researchgate.net The synthesis of derivatives of 3-benzyl-4-R-Δ²-1,2,4-triazolin-5-one has been reported, showcasing the creation of new molecular structures based on a benzyl-containing scaffold. nih.gov These new compounds can be investigated for their pharmacological properties or their ability to act as ligands for metal catalysts. nih.gov

Emerging Research Frontiers and Future Directions for 3 Benzyl 4 Heptanone

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms presents a promising frontier for the production of ketones like 3-Benzyl-4-heptanone. Flow chemistry, or continuous flow processing, offers several advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. beilstein-journals.org

Recent studies have demonstrated the successful use of flow conditions for various chemical transformations, including the reduction of aldehydes and nitroaryl groups, which are relevant to ketone synthesis pathways. beilstein-journals.org For instance, a continuous process for the reduction of benzaldehyde (B42025) to benzyl (B1604629) alcohol has been demonstrated, showcasing the potential for sustained production with minimal downtime. beilstein-journals.org The adaptation of such methodologies to the synthesis of this compound could involve the continuous feeding of precursors, such as a benzylating agent and a heptanone derivative, into a reactor coil where the reaction occurs under optimized flow conditions. This approach could significantly reduce reaction times and improve space-time productivity compared to batch processes. beilstein-journals.org

Automated synthesis platforms can further enhance the efficiency of producing this compound by integrating reaction execution, monitoring, and optimization. These platforms can systematically explore a wide range of reaction conditions to identify the optimal parameters for yield and selectivity, accelerating the development of robust and efficient synthetic protocols.

Exploration of Photocatalytic and Electrosynthetic Routes

The pursuit of more sustainable and efficient chemical syntheses has led to the exploration of photocatalytic and electrosynthetic methods for ketone production. These approaches often operate under mild conditions and can offer unique reactivity and selectivity compared to traditional thermal methods. acs.orgacs.orgresearchgate.net

Photocatalysis:

Photocatalysis utilizes light to drive chemical reactions, often employing a photocatalyst to absorb light and initiate the desired transformation. acs.orgresearchgate.net Recent research has highlighted several photocatalytic strategies for ketone synthesis. acs.orgresearchgate.netthieme-connect.com One such method involves the desulfurative/defluorinative alkylation process to produce γ,γ-difluoroallylic ketones. acs.org This process generates radicals from α-keton sulfides under mild, photocatalytic conditions. acs.org Another approach is the deoxygenative cross-coupling of carboxylic acids and alcohols using photoredox/nickel dual catalysis to form a wide array of ketone structures. researchgate.net The application of these principles to this compound could involve the photocatalytic coupling of a benzyl radical precursor with a suitable heptanone-derived substrate.

Electrosynthesis:

Electrosynthesis uses electrical current to drive non-spontaneous chemical reactions. acs.orgthieme-connect.comgoogle.comcapes.gov.brrsc.org This technique has been successfully applied to the synthesis of fluorinated ketones from enol acetates and perfluoroalkyl sulfinates. acs.org The process involves the generation of a perfluoroalkyl radical via anodic oxidation, which then reacts with the enol acetate (B1210297). acs.org A metal-free electrochemical method has also been developed for the α-arylation of ketones by reacting aryl diazonium salts with enol acetates. rsc.org Adapting these electrosynthetic strategies for this compound could provide a greener alternative to conventional methods that often rely on stoichiometric and sometimes hazardous reagents.

MethodKey FeaturesPotential Application for this compound
Photocatalysis Utilizes light to drive reactions; often mild conditions. acs.orgresearchgate.netCoupling of a benzyl radical precursor with a heptanone derivative.
Electrosynthesis Uses electricity to drive reactions; can avoid harsh reagents. acs.orgrsc.orgα-benzylation of a heptanone enol acetate or similar precursor.

Research into Bio-based Feedstocks for Sustainable Production of this compound

The increasing demand for sustainable chemical production has spurred research into the use of bio-based feedstocks. alfa-chemistry.comchemanager-online.comglobenewswire.com Biomass, a renewable resource, can be converted into various platform molecules that serve as starting materials for chemical synthesis. alfa-chemistry.comscirp.org Ketones, in general, can be derived from biomass through processes like fermentation and catalytic upgrading. alfa-chemistry.comresearchgate.net

For instance, microbial fermentation can produce 2,3-butanediol, which can then be converted to methyl ethyl ketone. alfa-chemistry.com Another route involves the aldol (B89426) condensation of smaller oxygenates derived from biomass to create larger molecules similar in size to conventional fuels and chemicals. scirp.org The production of this compound from bio-based sources could potentially involve the conversion of lignocellulosic biomass into precursor molecules. Lignin, a major component of biomass, is a rich source of aromatic compounds that could serve as the origin for the benzyl group. The heptanone backbone could be synthesized from other biomass-derived components like furfural (B47365) or levulinic acid through a series of catalytic transformations. scirp.org

The development of efficient and selective catalytic processes to convert these bio-based feedstocks into the specific precursors required for this compound synthesis is a key area of ongoing research. This approach aligns with the principles of green chemistry by reducing reliance on fossil fuels and utilizing renewable resources. chemanager-online.com

Computational Design of Novel Catalysts for this compound Transformations

Computational chemistry and modeling have become indispensable tools in modern catalyst design, enabling the prediction of catalyst performance and the elucidation of reaction mechanisms at a molecular level. caltech.edunih.gov These computational approaches can significantly accelerate the discovery and optimization of catalysts for specific transformations, including those involving ketones like this compound.

By using quantum mechanics and molecular simulations, researchers can model the interactions between a catalyst and the reactants, providing insights into the transition states and energy barriers of a reaction. caltech.edu This understanding allows for the rational design of catalysts with enhanced activity, selectivity, and stability. For example, computational studies have been used to understand the enantioselectivity of palladium-catalyzed alcohol oxidation, revealing the crucial role of the ligand and anion in determining the reaction outcome. caltech.edu

In the context of this compound, computational methods could be employed to:

Design catalysts for its stereoselective synthesis.

Predict the most effective catalysts for its functionalization or conversion into other valuable compounds.

Screen libraries of potential catalysts to identify promising candidates for experimental validation. acs.org

Recent work has utilized classifier methods to predict palladium catalysts for polyketone synthesis, demonstrating the power of machine learning in catalyst discovery. acs.orgacs.org Similar data-driven approaches could be applied to identify novel catalysts for the synthesis and transformation of this compound.

Computational ApproachApplication in this compound Catalysis
Quantum Mechanics (QM) Elucidate reaction mechanisms and transition state geometries.
Molecular Dynamics (MD) Simulate catalyst-substrate interactions and solvent effects. nih.gov
Machine Learning Predict catalyst performance based on descriptor data. acs.orgacs.org

Investigation of this compound in Material Science Precursor Development

The unique chemical structure of this compound, featuring both an aromatic ring and a ketone functional group, makes it an interesting candidate as a precursor in material science. foodb.cauni.lu Ketones are known to be versatile building blocks in organic synthesis and can be used to create a variety of polymers and functional materials.

One potential application is in the synthesis of polyketones. Polyketones are a class of polymers that can exhibit desirable properties such as high thermal stability and mechanical strength. The incorporation of the benzyl group from this compound into a polymer backbone could impart specific properties, such as altered solubility, thermal behavior, or refractive index. Recent advancements in catalyst design are expanding the scope of polyketone synthesis, allowing for the creation of nonalternating structures with tailored properties. acs.orgacs.org

Furthermore, the ketone functionality of this compound can be chemically modified to introduce other reactive groups, enabling its use as a monomer or cross-linking agent in the production of various resins and polymers. For example, it could potentially be used in the development of photosensitive resin compositions or other advanced materials where specific chemical functionalities are required. google.com The synthesis of benzyl (3R,4R)-3-methylmalolactonate as a precursor for polymerization highlights how chiral ketones can be used to create polymers with specific stereochemistry and potential therapeutic applications. nih.gov While direct research on this compound in this area is still emerging, the broader context of ketone chemistry in material science suggests a promising avenue for future investigation.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 3-Benzyl-4-heptanone?

  • Methodological Answer : this compound (CAS 1528-25-2, MW 142.24 g/mol) can be synthesized via:
  • Grignard Reaction : React benzylmagnesium bromide with 4-heptanone under anhydrous conditions, followed by acid quenching. This method parallels the synthesis of 3-ethyl-4-heptanol, where ethylmagnesium bromide reacts with 4-heptanone .
  • Oxidation of Secondary Alcohols : Oxidize 3-benzyl-4-heptanol using pyridinium chlorochromate (PCC) or CrO₃ in acetone (Jones oxidation), ensuring controlled conditions to avoid over-oxidation .
  • Benzylation : Introduce the benzyl group via nucleophilic substitution or Friedel-Crafts acylation, depending on precursor availability.

Q. How can researchers characterize the structural identity and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous ketones (e.g., δ ~2.1 ppm for the carbonyl-adjacent methylene group). Use CDCl₃ as a solvent for optimal resolution.
  • GC-MS : Confirm molecular ion peaks (m/z 142.24) and fragmentation patterns. Note that NIST spectral data for this compound are unavailable, necessitating cross-validation with synthesized standards .
  • Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data interpretation for this compound derivatives?

  • Methodological Answer :
  • Iterative Analysis : Combine multiple techniques (e.g., 2D NMR, IR, and X-ray crystallography) to resolve ambiguities in stereochemistry or functional group assignment .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. Tools like Gaussian or ORCA can model electronic environments .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., this compound-α-d₁) to track reaction pathways and assign spectral peaks .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Reactivity Modeling : Utilize databases like Reaxys or Pistachio to predict reaction outcomes. For example, simulate ketone reduction pathways using LiAlH₄ or NaBH₄ to prioritize experimental conditions .
  • Transition State Analysis : Apply quantum mechanical calculations (e.g., DFT) to model activation energies for nucleophilic attacks on the carbonyl group.
  • Solvent Effects : Use COSMO-RS simulations to assess solvent polarity impacts on reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.